methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.10929292 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other isoindole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Isoindole derivatives have been reported to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction
Result of Action
Similar compounds have been shown to have antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities
Biological Activity
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its interactions with biological targets.
1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as a TNF (Tumor Necrosis Factor) inhibitor in various studies, suggesting its role in anti-inflammatory responses .
2. Protein Interaction:
Molecular docking studies have demonstrated that the compound can effectively bind to target proteins such as ACE2 and S-protein complexes, which are critical in viral entry mechanisms. This suggests potential applications in antiviral therapies .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of similar isoindole derivatives, this compound was shown to significantly reduce TNF-alpha levels in vitro. This suggests a promising avenue for treating inflammatory diseases.
Case Study 2: Antiviral Activity
Another study focused on the compound's ability to inhibit SARS-CoV-2 entry into host cells. Molecular dynamics simulations indicated that the compound binds effectively to the spike protein of the virus, potentially blocking its interaction with ACE2 receptors on human cells .
Research Findings
Recent findings highlight the compound's multifaceted biological activities:
- Cytotoxicity: The compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Antioxidant Properties: The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated significant free radical scavenging activity, which could contribute to its therapeutic effects against oxidative stress-related diseases .
Properties
IUPAC Name |
methyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-28-21(27)17-14-8-4-5-9-15(14)29-18(17)22-16(24)10-11-23-19(25)12-6-2-3-7-13(12)20(23)26/h2-3,6-7H,4-5,8-11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSABIDSTVQHYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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